Dansyl-d,l-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-d,l-isoleucine is a derivative of isoleucine, an essential amino acid, which has been modified by the addition of a dansyl group. The dansyl group, or 5-dimethylaminonaphthalene-1-sulfonyl, is a fluorescent moiety that is often used in biochemical applications for labeling and detection purposes. This compound is particularly useful in the study of amino acids, peptides, and proteins due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-d,l-isoleucine typically involves the reaction of dansyl chloride with d,l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The general reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Reaction Time: Approximately 60 minutes
The reaction proceeds as follows:
- Dissolve d,l-isoleucine in a suitable solvent.
- Add sodium carbonate to maintain an alkaline pH.
- Slowly add dansyl chloride to the reaction mixture.
- Stir the mixture at room temperature for 60 minutes.
- Purify the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Automated Systems: Automated systems for precise addition of reagents and control of reaction conditions.
Purification: Industrial chromatography systems for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Dansyl-d,l-isoleucine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products
Substitution: Formation of new dansyl derivatives
Oxidation: Formation of oxidized dansyl compounds
Hydrolysis: Release of free dansyl group and isoleucine
Scientific Research Applications
Dansyl-d,l-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatographic analysis of amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect and quantify amino acids in biological samples.
Industry: Applied in the quality control of pharmaceuticals and food products through fluorescence-based detection methods.
Mechanism of Action
The primary mechanism of action of dansyl-d,l-isoleucine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable using fluorescence spectroscopy. This property allows researchers to track and quantify the presence of the compound in various samples. The molecular targets include amino acids, peptides, and proteins, where the dansyl group binds to free amine groups, enabling their detection and analysis.
Comparison with Similar Compounds
Similar Compounds
- Dansyl-l-alanine
- Dansyl-l-valine
- Dansyl-l-leucine
Comparison
Dansyl-d,l-isoleucine is unique due to its specific structure and the presence of the isoleucine moiety. Compared to other dansylated amino acids, it offers distinct advantages in terms of:
- Fluorescence Intensity : Higher fluorescence intensity compared to some other dansylated amino acids.
- Binding Specificity : Specific binding to isoleucine residues in peptides and proteins.
- Versatility : Broad range of applications in different fields of research.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.